

# spectroscopic comparison of 3-Bromo-2,4,6-trimethylpyridine and its precursors

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## Compound of Interest

Compound Name: 3-Bromo-2,4,6-trimethylpyridine

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## Spectroscopic Comparison: 3-Bromo-2,4,6-trimethylpyridine and its Precursors

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the versatile building block, **3-Bromo-2,4,6-trimethylpyridine**, and its key precursors. By presenting experimental data in a clear, comparative format, this document aims to facilitate the identification and characterization of these compounds in a laboratory setting.

## Introduction

**3-Bromo-2,4,6-trimethylpyridine**, also known as 3-bromo-2,4,6-collidine, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.<sup>[1][2]</sup> Its synthesis often involves the bromination of 2,4,6-trimethylpyridine (2,4,6-collidine). A common and efficient method for the synthesis of 2,4,6-trimethylpyridine is the Hantzsch pyridine synthesis, which utilizes ethyl acetoacetate, acetaldehyde, and ammonia as precursors. This guide will focus on the spectroscopic differences between the final product and these precursors, providing a basis for reaction monitoring and quality control.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Bromo-2,4,6-trimethylpyridine** and its precursors. It is important to note that while extensive experimental

data is available for the precursors, the spectroscopic data for **3-Bromo-2,4,6-trimethylpyridine** is less commonly reported in publicly accessible databases. The data presented here for the target compound is based on typical values for similarly substituted pyridine derivatives and should be used as a reference.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm
3-Bromo-2,4,6-trimethylpyridine	$\sim 7.0$ (s, 1H, Ar-H), $\sim 2.5$ (s, 3H, Ar-CH <sub>3</sub> ), $\sim 2.4$ (s, 3H, Ar-CH <sub>3</sub> ), $\sim 2.3$ (s, 3H, Ar-CH <sub>3</sub> )
2,4,6-Trimethylpyridine	6.84 (s, 2H, Ar-H), 2.44 (s, 3H, 4-CH <sub>3</sub> ), 2.19 (s, 6H, 2,6-CH <sub>3</sub> )
Ethyl Acetoacetate (keto form)	4.19 (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), 3.44 (s, 2H, -COCH <sub>2</sub> CO-), 2.27 (s, 3H, -COCH <sub>3</sub> ), 1.28 (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )
Ethyl Acetoacetate (enol form)	12.05 (s, 1H, enol -OH), 5.03 (s, 1H, =CH-), 4.16 (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), 1.98 (s, 3H, =C(OH)CH <sub>3</sub> ), 1.27 (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )
Acetaldehyde	9.8 (q, 1H, -CHO), 2.2 (d, 3H, -CH <sub>3</sub> )
Ammonia	Typically not observed in organic solvents due to exchange; may appear as a broad singlet.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm
3-Bromo-2,4,6-trimethylpyridine	~158 (Ar-C), ~155 (Ar-C), ~148 (Ar-C), ~125 (Ar-C-Br), ~122 (Ar-CH), ~24 (Ar-CH <sub>3</sub> ), ~22 (Ar-CH <sub>3</sub> ), ~18 (Ar-CH <sub>3</sub> )
2,4,6-Trimethylpyridine	157.2 (C2, C6), 147.1 (C4), 121.2 (C3, C5), 24.3 (4-CH <sub>3</sub> ), 18.5 (2,6-CH <sub>3</sub> )
Ethyl Acetoacetate (keto form)	200.7 (C=O, ketone), 167.2 (C=O, ester), 61.4 (-OCH <sub>2</sub> -), 49.9 (-CH <sub>2</sub> -), 30.1 (-COCH <sub>3</sub> ), 14.1 (-CH <sub>3</sub> )
Ethyl Acetoacetate (enol form)	175.0 (=C-O), 169.3 (C=O), 89.9 (=CH-), 59.6 (-OCH <sub>2</sub> -), 19.8 (=C-CH <sub>3</sub> ), 14.3 (-CH <sub>3</sub> )
Acetaldehyde	200.5 (-CHO), 31.3 (-CH <sub>3</sub> )
Ammonia	Not applicable for standard <sup>13</sup> C NMR.

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	Key Absorptions (cm <sup>-1</sup> )
3-Bromo-2,4,6-trimethylpyridine	~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, ~1450 (C=C, C=N stretch), ~1050 (C-Br stretch)
2,4,6-Trimethylpyridine	3040 (Ar C-H stretch), 2970, 2920 (Alkyl C-H stretch), 1605, 1560, 1450 (C=C, C=N stretch) [3]
Ethyl Acetoacetate	~3400 (O-H stretch, enol), ~2980 (C-H stretch), 1745 (C=O stretch, ester), 1720 (C=O stretch, ketone), 1650 (C=C stretch, enol)
Acetaldehyde	2970, 2920 (C-H stretch), 1730 (C=O stretch)
Ammonia	3336, 3218 (N-H stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragments
3-Bromo-2,4,6-trimethylpyridine	200/202 (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)	[M-Br] <sup>+</sup> , fragments from loss of methyl groups
2,4,6-Trimethylpyridine	121	120, 106, 79, 77[4][5]
Ethyl Acetoacetate	130	88, 85, 70, 43
Acetaldehyde	44	29, 15
Ammonia	17	16

## Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

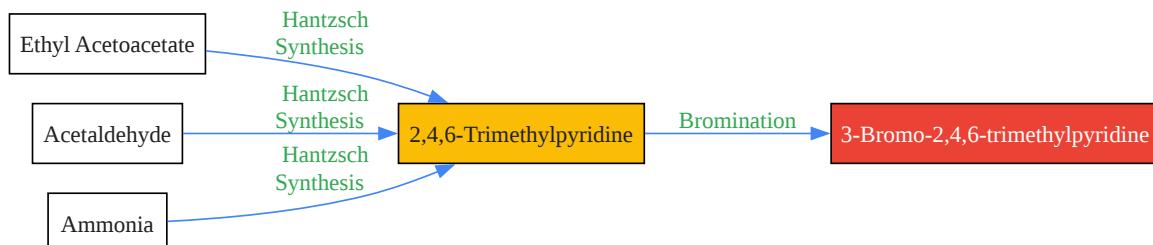
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between NaCl or KBr plates. Solid samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

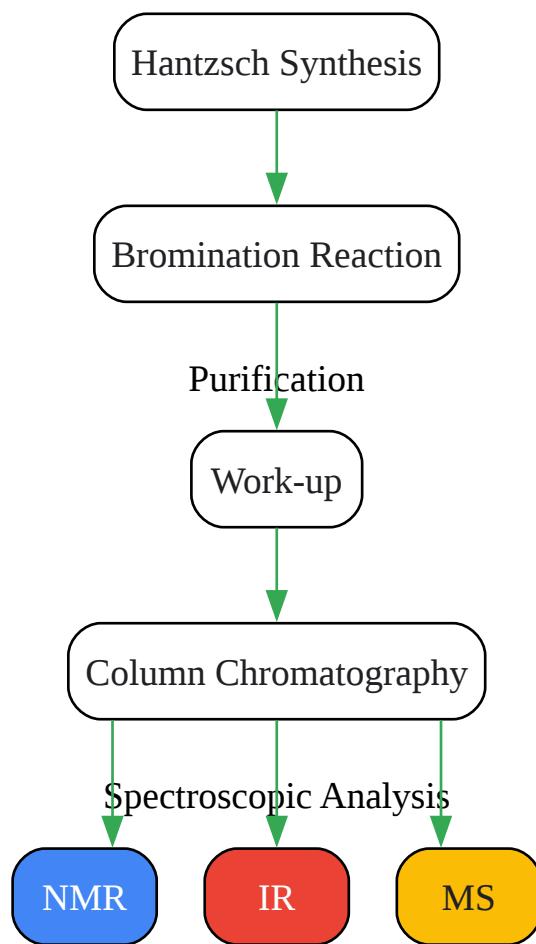
## Synthesis Pathway

The synthesis of **3-Bromo-2,4,6-trimethylpyridine** can be visualized as a two-step process starting from the precursors of the Hantzsch pyridine synthesis.

## Hantzsch Synthesis Precursors



## Synthesis

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